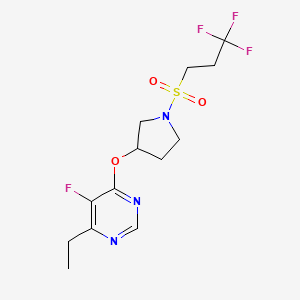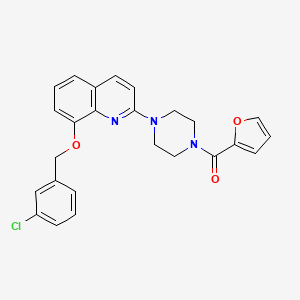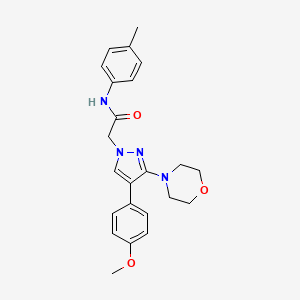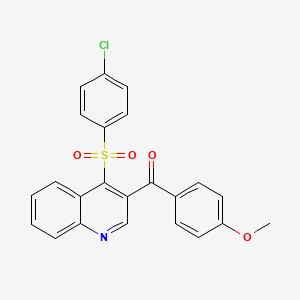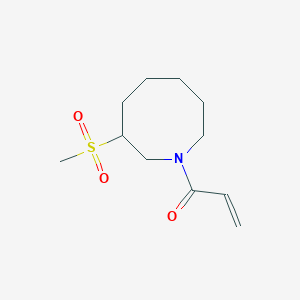
1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one, also known as MSAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MSAP is a member of the azocane family and is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, making them an attractive target for drug development.
Mécanisme D'action
1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one works by binding to the active site of PTPs and inhibiting their activity. This leads to the accumulation of phosphorylated proteins, which can trigger a cascade of signaling events that ultimately result in the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one is its specificity for PTPs, which makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways. However, 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one is a relatively new compound, and its effects on other cellular processes are not well understood. Additionally, the synthesis of 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one. One area of interest is the development of 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one-based drugs for cancer treatment. Additionally, 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one could be used as a tool for studying the role of PTPs in other diseases, such as diabetes and autoimmune disorders. Further research is needed to fully understand the potential applications of 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one in these areas.
Méthodes De Synthèse
1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one can be synthesized using a multi-step process that involves the reaction of 3-methylsulfonylazocane with a series of reagents. The final step involves the addition of prop-2-en-1-one to the intermediate product, resulting in the formation of 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one. This process has been optimized to yield high purity and high yield of 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one.
Applications De Recherche Scientifique
1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one has been extensively studied for its potential applications in cancer treatment. PTPs are known to play a critical role in the development and progression of cancer, and inhibiting their activity can lead to the suppression of tumor growth. 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one has been shown to be a potent inhibitor of PTPs, making it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
1-(3-methylsulfonylazocan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-3-11(13)12-8-6-4-5-7-10(9-12)16(2,14)15/h3,10H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJRFPCOMMQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCCN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2671183.png)
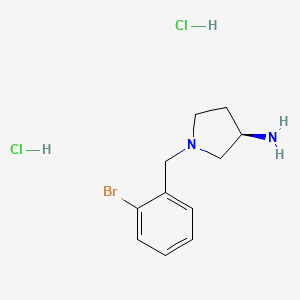
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2671189.png)
![2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2671190.png)
![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B2671191.png)
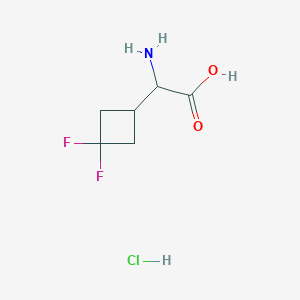
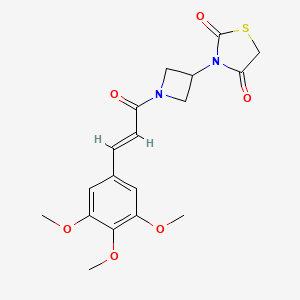
![5-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2671195.png)

![2-Chloro-1-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2671198.png)
